molecular formula C11H15ClN2O3 B1476268 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097982-32-4

5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1476268
CAS No.: 2097982-32-4
M. Wt: 258.7 g/mol
InChI Key: WDWMGSLDDZGVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a complex organic molecule. It contains a pyrrolo[3,4-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. The molecule also has a 3-chloropropanoyl group attached to it, which is an acyl group with a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-c]pyridine core suggests that the compound may have aromatic properties, which could influence its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The 3-chloropropanoyl group, for example, could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The research into compounds structurally related to 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione focuses on their synthesis and potential applications in various fields, including material science and medicine. The compound belongs to a class of chemicals known for their intricate structures and potential utility in creating novel materials or therapeutic agents.

One study discusses the preparation of pyrrolo[3,4-c]pyridine derivatives, emphasizing methodologies that enable the creation of compounds with potential biological activities or material properties. These synthetic routes are critical for developing new drugs or materials with enhanced performance (Anlai Wang et al., 1998).

Photoluminescent Materials

In the realm of material science, derivatives of pyrrolo[3,4-c]pyridine have been investigated for their photoluminescent properties. This research is pivotal for developing new optical materials that could be used in electronics, such as in light-emitting diodes (LEDs) or sensors. The synthesis of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units demonstrates the potential for creating materials with specific optical properties, including strong photoluminescence, which is desirable for electronic applications (T. Beyerlein & B. Tieke, 2000).

Catalysis and Chemical Reactions

Another aspect of research involves exploring the compound's role in catalysis or as intermediates in chemical reactions. For instance, the use of ultrasonic irradiation to promote regioselective synthesis of fused polycyclic compounds demonstrates innovative approaches to chemical synthesis. Such methods can increase reaction efficiency and yield, offering new pathways for creating complex molecules with potential applications in drug development and synthetic chemistry (M. Nikpassand et al., 2010).

Structural Studies and Material Applications

Structural studies of pyrrolo[3,4-c]pyridine derivatives provide insights into their molecular configurations, which are crucial for understanding their reactivity and properties. For example, X-ray crystallography of specific derivatives helps elucidate the effects of substituents on molecular structure, offering guidance for designing compounds with tailored properties. Such information is invaluable for developing new materials with specific functionalities, such as pigments or semiconductors (I. Fujii et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. The presence of the chlorine atom could also make the compound potentially hazardous .

Properties

IUPAC Name

5-(3-chloropropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c1-13-10(16)7-3-5-14(9(15)2-4-12)6-8(7)11(13)17/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWMGSLDDZGVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CCN(CC2C1=O)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 3
5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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